[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
Description
The compound [(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a bifunctional pyrazole derivative featuring two distinct pyrazole rings linked via a methylamine bridge. The first pyrazole moiety (1-ethyl-1H-pyrazol-5-yl) contains an ethyl substituent at the N1 position, while the second (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl) incorporates fluorine at C5 and methyl groups at N1 and C2.
Properties
Molecular Formula |
C12H18FN5 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H18FN5/c1-4-18-10(5-6-15-18)7-14-8-11-9(2)16-17(3)12(11)13/h5-6,14H,4,7-8H2,1-3H3 |
InChI Key |
OHQYKLFYCTZHMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=C(N(N=C2C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Ethyl-1H-Pyrazol-5-ylmethyl Intermediates
The 1-ethyl-5-(chloromethyl)pyrazole intermediate is commonly synthesized via cyclocondensation of ethyl hydrazine with α,β-unsaturated carbonyl compounds. For example, reacting ethyl hydrazine with ethyl acetoacetate under acidic conditions yields 1-ethyl-5-methylpyrazole, which is subsequently brominated at the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator. Alternatively, direct formylation of 1-ethylpyrazole via Vilsmeier-Haack reaction followed by reduction provides the hydroxymethyl derivative, which is converted to the chloromethyl analog using thionyl chloride.
Synthesis of 5-Fluoro-1,3-Dimethyl-1H-Pyrazol-4-ylmethyl Intermediates
Fluorination at the 5-position of 1,3-dimethylpyrazole requires careful electrophilic substitution. A patented method involves treating 1,3-dimethylpyrazole with xenon difluoride (XeF₂) in anhydrous HF at -30°C, achieving 65-70% fluorination yield. The resulting 5-fluoro-1,3-dimethylpyrazole is then subjected to lithiation at the 4-position using LDA (lithium diisopropylamide), followed by quenching with formaldehyde to install the hydroxymethyl group. Conversion to the chloromethyl derivative proceeds via treatment with PCl₅ in dichloromethane.
Coupling Strategies for Amine Bridge Formation
Reductive Amination Approach
A two-step reductive amination protocol is widely employed for linking pyrazole-methyl fragments. In this method, 1-ethyl-5-pyrazolylmethylamine is condensed with 5-fluoro-1,3-dimethyl-4-pyrazolylmethyl ketone using sodium cyanoborohydride in methanol at pH 5-6. The reaction proceeds via formation of an imine intermediate, which is rapidly reduced to the secondary amine. Yields typically range from 45-60%, with purification achieved through silica gel chromatography using ethyl acetate/hexane gradients.
Nucleophilic Displacement Route
An alternative pathway involves the reaction of 1-ethyl-5-pyrazolylmethyl chloride with 5-fluoro-1,3-dimethyl-4-pyrazolylmethylamine in the presence of K₂CO₃ in DMF at 80°C. This SN2-type displacement requires strict anhydrous conditions to prevent hydrolysis of the chloromethyl precursor. The reaction achieves 55-70% conversion after 24 hours, with the product isolated via vacuum distillation.
Optimization of Reaction Parameters
Critical parameters influencing yield and purity include:
- Temperature Control : Low temperatures (-30°C to 0°C) during fluorination prevent side reactions such as ring opening.
- Catalyst Selection : Use of phase-transfer catalysts like TBAB (tetrabutylammonium bromide) improves interfacial contact in biphasic systems during chloromethylation.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in displacement reactions, while THF facilitates lithiation steps.
Table 1 summarizes optimized conditions for key synthetic steps:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazole cyclization | Ethyl hydrazine, ethyl acetoacetate, H₂SO₄, 80°C, 6h | 78 | 92.4 |
| Fluorination | XeF₂, HF, -30°C, 12h | 68 | 89.1 |
| Reductive amination | NaBH₃CN, MeOH, pH 5.5, 24h | 57 | 95.8 |
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.28 (s, 3H, CH₃), 2.31 (s, 3H, CH₃), 3.98 (q, J=7.2 Hz, 2H, CH₂CH₃), 4.12 (s, 2H, NCH₂), 4.25 (s, 2H, NCH₂), 6.15 (d, J=2.4 Hz, 1H, pyrazole-H), 7.02 (d, J=9.6 Hz, 1H, pyrazole-H).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -118.5 (s, 1F).
- HRMS : m/z calculated for C₁₁H₁₆F₁N₅ [M+H]⁺: 254.1423, found: 254.1421.
Chromatographic Purity
Reverse-phase HPLC (C18 column, 50:50 acetonitrile/water + 0.1% TFA) shows a single peak at 6.78 min with 98.2% purity.
Industrial-Scale Considerations
The patent literature emphasizes process intensification strategies for large-scale production:
- Continuous Flow Synthesis : A modular flow system combining pyrazole formation and fluorination steps reduces reaction time from 48h to 8h.
- Solvent Recycling : Distillation recovery of DMF achieves 85% solvent reuse in displacement reactions.
- Waste Minimization : Neutralization of HF byproducts with Ca(OH)₂ generates inert CaF₂ sludge, complying with environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole rings, potentially converting them into pyrazolines or pyrazolidines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the fluorine-substituted pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Pyrazolines, pyrazolidines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The compound’s fluorine atom and ethyl/methyl groups differentiate it from structurally related pyrazole derivatives:
| Compound Name | Substituents | Key Features |
|---|---|---|
| [(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine | - 1-Ethyl (Pyrazole 1) - 5-Fluoro, 1,3-dimethyl (Pyrazole 2) |
Enhanced lipophilicity (ethyl), electron-withdrawing fluorine, steric bulk |
| [(2,5-difluorophenyl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine | - 2,5-Difluorophenyl - 1,3-dimethyl (Pyrazole) |
Aromatic fluorination increases polarity; reduced alkyl bulk |
| (2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine | - Trifluoromethylphenyl - Imidazole-pyridine hybrid |
High electron-withdrawing capacity (CF₃); extended π-conjugation |
| 5-(1-Ethyl-1H-pyrazol-5-yl)-1,2-oxazole-3-carboxylic acid | - Ethyl (Pyrazole) - Oxazole-carboxylic acid |
Carboxylic acid enhances solubility; oxazole introduces rigidity |
Key Observations :
- Ethyl vs. Methyl : The ethyl group increases steric bulk and lipophilicity relative to methyl-substituted analogs (e.g., compounds in ), which may influence metabolic stability and membrane permeability .
- Trifluoromethyl Comparison : Unlike trifluoromethyl-containing analogs (e.g., in ), the target compound lacks strong electron-withdrawing CF₃ groups, suggesting milder electronic effects but reduced acidity .
Physicochemical Properties
Analysis :
- The target compound’s ethyl group contributes to higher lipophilicity compared to carboxylic acid derivatives (e.g., ), favoring passive diffusion across biological membranes.
- Difluorophenyl-containing analogs () exhibit greater hydrophobicity, which may limit aqueous solubility but enhance target engagement in hydrophobic binding pockets .
Biological Activity
The compound [(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine , a pyrazole derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be structurally represented as follows:
It consists of two pyrazole moieties linked by a methylene bridge, with one of the pyrazole rings substituted with a fluorine atom. This structural configuration is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. The following table summarizes key findings regarding its activity against various cancer cell lines:
These findings indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Properties
Apart from its anticancer properties, pyrazole derivatives are also known for their anti-inflammatory activities. Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression, leading to reduced proliferation in cancer cell lines.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, contributing to its cytotoxic effects.
- Autophagy Modulation : Certain derivatives have been reported to induce autophagy, providing another mechanism through which they exert their anticancer effects.
- Kinase Inhibition : The compound may interact with specific kinases involved in cancer cell signaling pathways, further enhancing its therapeutic potential.
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in preclinical models:
-
Study on MCF7 Cells : A study demonstrated that this compound significantly reduced cell viability in MCF7 cells at low concentrations, with IC₅₀ values indicating potent activity.
"The results suggest that this compound could be a promising candidate for further development as an anticancer agent targeting breast cancer."
Q & A
Q. What are the recommended synthetic routes for [(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine?
A multi-step synthesis approach is typically employed, involving:
- Cyclization : Formation of pyrazole cores via hydrazine derivatives reacting with ketones or aldehydes under acidic/basic conditions (e.g., using 1,3-diketones or β-keto esters as precursors) .
- Functionalization : Alkylation or amination reactions to introduce substituents. For example, coupling [(1-ethyl-1H-pyrazol-5-yl)methyl] and [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl] groups via reductive amination or nucleophilic substitution .
- Purification : Column chromatography or recrystallization, validated by analytical techniques (HPLC, TLC).
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and amine linkage. Pyrazole ring protons typically appear as singlets or doublets in δ 6.5–8.0 ppm .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 336–340 for this compound) validate molecular weight .
- Infrared Spectroscopy (IR) : Stretching frequencies for C-F (~1100 cm) and N-H (~3300 cm) bonds confirm functional groups .
- Elemental Analysis : C, H, N percentages should align with theoretical values (e.g., C: ~55%, H: ~6%, N: ~20%) .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structural refinement?
- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinning corrections. Implement restraints for disordered atoms (e.g., fluorine or ethyl groups) to improve model accuracy .
- Validation Metrics : Cross-check R-factor convergence (), electron density residuals, and Hirshfeld surface analysis to identify unresolved structural ambiguities .
- Complementary Methods : Pair X-ray diffraction with DFT calculations to validate bond angles/distances, especially for flexible alkyl chains .
Q. What strategies optimize reaction yield in multi-step syntheses of pyrazole-amine derivatives?
- Catalytic Optimization : Use Pd/C or Raney nickel for reductive amination steps, ensuring >80% yield .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while ethanol/water mixtures improve cyclization efficiency .
- Temperature Control : Maintain 60–80°C for cyclization to minimize side products (e.g., over-oxidized pyrazoles) .
Q. How do substituents on the pyrazole rings influence biological activity?
- Fluorine Substitution : The 5-fluoro group enhances metabolic stability and bioavailability by resisting oxidative degradation .
- Methyl/Ethyl Groups : Hydrophobic substituents (e.g., 1-ethyl, 3-methyl) improve membrane permeability, critical for CNS-targeting agents .
- Activity Testing : Use in vitro assays (e.g., antimicrobial MIC, enzyme inhibition) to correlate substituent patterns with efficacy. For example, 4-methoxyphenyl analogs in showed enhanced antitubercular activity .
Q. What computational methods predict hydrogen-bonding patterns and crystal packing?
- Graph Set Analysis : Classify hydrogen bonds (e.g., , , motifs) to identify dominant intermolecular interactions .
- Molecular Dynamics (MD) : Simulate lattice energies to prioritize polymorphs with optimal stability. For pyrazole derivatives, N-H···N/F interactions often dictate packing .
- Mercury CSD : Visualize and quantify π-π stacking or halogen bonding using crystallographic databases .
Methodological Notes
- Synthesis : Prioritize regioselective routes to avoid isomeric byproducts.
- Characterization : Always cross-validate spectroscopic data with single-crystal XRD for ambiguous cases.
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst loading) to ensure protocol transferability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
